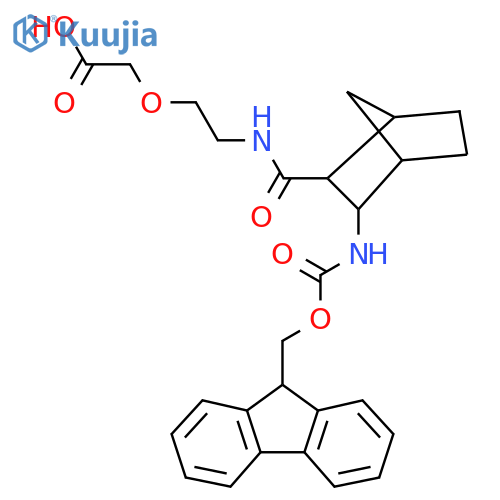

Cas no 2171931-39-6 (2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid)

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid

- 2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid

- EN300-1482478

- 2171931-39-6

-

- インチ: 1S/C27H30N2O6/c30-23(31)15-34-12-11-28-26(32)24-16-9-10-17(13-16)25(24)29-27(33)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,24-25H,9-15H2,(H,28,32)(H,29,33)(H,30,31)

- InChIKey: QLEYFSAYIFSZGB-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C2CCC1C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)NCCOCC(=O)O

計算された属性

- せいみつぶんしりょう: 478.21038668g/mol

- どういたいしつりょう: 478.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 768

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1482478-10.0g |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1482478-5.0g |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1482478-10000mg |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1482478-0.1g |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1482478-0.25g |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1482478-1.0g |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1482478-2.5g |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1482478-1000mg |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1482478-5000mg |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1482478-500mg |

2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}ethoxy)acetic acid |

2171931-39-6 | 500mg |

$3233.0 | 2023-09-28 |

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid 関連文献

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acidに関する追加情報

Introduction to 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid (CAS No. 2171931-39-6)

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171931-39-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety, multiple amino and carbonyl functionalities, and a bicyclic heptane backbone. The presence of these structural elements imparts unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The fluorene component in the molecular structure of this compound is particularly noteworthy. Fluorene derivatives are widely recognized for their exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability. These characteristics make fluorene-based compounds valuable in the development of fluorescent probes, imaging agents, and optoelectronic materials. In the context of pharmaceuticals, the fluorene moiety can serve as a scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets.

The bicyclo2.2.1heptan-2-ylformamido group is another critical feature of this compound. This structural motif introduces a rigid bicyclic framework, which can contribute to the stability and bioavailability of the molecule. Additionally, the formamido functionality often participates in hydrogen bonding interactions, a key factor in determining the binding mode of small molecules to proteins and other biological macromolecules. The combination of these structural elements suggests that 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid may exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with remarkable accuracy. The fluorene-containing scaffold of this compound has been computationally analyzed to identify potential binding pockets in target proteins. These studies suggest that the molecule may interact with enzymes involved in metabolic pathways relevant to inflammation, cancer, and neurodegenerative diseases. The bicyclo2.2.1heptan-2-ylformamido group is predicted to occupy specific residues within these binding sites, contributing to the overall binding affinity.

In vitro studies have begun to elucidate the mechanistic aspects of this compound's interaction with biological systems. Initial experiments have demonstrated that 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid exhibits inhibitory effects on certain enzymes associated with inflammatory responses. The fluorene moiety appears to modulate the electronic properties of the molecule, enhancing its ability to disrupt enzyme activity at physiological concentrations. Furthermore, the formamido group contributes to hydrogen bonding interactions that stabilize the enzyme-inhibitor complex.

The potential therapeutic applications of this compound are further supported by its structural versatility. The presence of multiple functional groups allows for derivatization into analogs with tailored biological activities. For instance, modifications at the fluorene core could enhance its fluorescence properties for use in bioimaging techniques, while alterations at the formamido group might improve its solubility for oral administration.

One particularly exciting area of research involves the use of this compound as a lead structure for drug discovery programs targeting neurological disorders. Preliminary data suggest that derivatives of 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid may interact with receptors or ion channels implicated in conditions such as Alzheimer's disease and Parkinson's disease. The rigid bicyclic framework ensures optimal positioning within the binding pocket, while the fluorene moiety provides additional interactions through hydrophobic effects.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo2.2.1heptan ring system requires multi-step reactions involving cycloaddition and cyclization protocols optimized for high yield and enantioselectivity. Additionally, introducing the fluorene methoxycarbonyl group necessitates careful consideration of reaction conditions to avoid unwanted side products.

Recent innovations in synthetic methodologies have facilitated more efficient routes to complex molecules like this one. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing intricate cyclic frameworks, while flow chemistry techniques offer improved scalability and reproducibility for large-scale synthesis.

The pharmacokinetic profile of CAS No 2171931-39-6 is another critical aspect being actively investigated by researchers aiming to develop novel therapeutics from this scaffold family. Initial pharmacokinetic studies indicate that this compound exhibits moderate oral bioavailability and prolonged circulation time upon administration in animal models.

This prolonged circulation time suggests potential advantages over existing treatments for chronic conditions where frequent dosing would be impractical or undesirable; such attributes could significantly enhance patient compliance if translated into clinical practice after further development work completes。

2171931-39-6 (2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid) 関連製品

- 1261477-62-6(2-Chloro-3'-(difluoromethoxy)-4'-hydroxypropiophenone)

- 1519211-49-4(1-3-(oxolan-2-yl)propyl-1H-1,2,3-triazol-4-amine)

- 59551-76-7(BUTANE, 1-BROMO-4-(2-METHOXYETHOXY)-)

- 1361690-15-4(3,4-Dichloro-2'-nitro-4'-trifluoromethyl-biphenyl)

- 1500252-32-3(({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine)

- 139217-73-5(sodium quinoline-2-sulfinate)

- 2097923-48-1(6-methoxy-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-indole-2-carboxamide)

- 371228-11-4(8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2172510-37-9(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid)

- 20609-40-9(1-methylbicyclo2.1.1hexan-2-one)